Dermaseptin-like precursor DRP-AC-1
説明
Dermaseptin-like precursor DRP-AC-1 is a host defense peptide (HDP) identified in amphibian skin secretions. These peptides are part of the dermaseptin superfamily, known for their potent antimicrobial and immunomodulatory properties. DRP-AC-1 belongs to the Plasticin-C1 subgroup (ID: 21972362), characterized by a conserved N-terminal domain and structural plasticity that enables interactions with microbial membranes . While its exact sequence and post-translational modifications remain under investigation, DRP-AC-1 is hypothesized to adopt an amphipathic α-helical conformation, a hallmark of dermaseptins, which facilitates membrane disruption in pathogens .
特性
生物活性 |
Antimicrobial |
|---|---|
配列 |
GLLSGILNTAGGLLGNLIGSLSNGES |
製品の起源 |
United States |
類似化合物との比較
Structural Homology and Diversity
DRP-AC-1 shares a conserved framework with other dermaseptin-like peptides but exhibits distinct structural variations that influence functional specificity. Below is a comparative analysis:
Key Insights :
- DRP-AC-1 lacks the C-terminal amidation seen in DRP-PBN2a, which may reduce its stability compared to the latter .
- Unlike the glycine/proline-rich motif of H. bahuvistara peptides, DRP-AC-1’s α-helical structure suggests stronger membrane-targeting activity .
Antimicrobial Activity
DRP-AC-1’s antimicrobial spectrum is narrower compared to other dermaseptins but shows selectivity against Gram-negative bacteria.
Key Insights :
- DRP-AC-1’s higher MIC values suggest reduced potency compared to PD-dermaseptin or Dermaseptin-S1, possibly due to structural differences .
- Unlike H. bahuvistara peptides, DRP-AC-1 lacks strong antifungal activity, highlighting functional divergence within the dermaseptin family .
Mechanistic Differences
While most dermaseptins disrupt microbial membranes via electrostatic interactions, DRP-AC-1 may employ a dual mechanism:
Membrane permeabilization via α-helix insertion (shared with Dermaseptin-S1) .
Therapeutic Potential
DRP-AC-1’s lower cytotoxicity toward mammalian cells (predicted IC₅₀ > 50 μg/mL) contrasts with PD-dermaseptin, which shows anticancer activity at IC₅₀ 15 μM against MCF-7 cells . However, its instability in serum limits clinical applicability compared to C-terminally modified analogs like DRP-PBN2a .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
